molecular formula C16H14BrN3O7 B11489021 ethyl {4-bromo-2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]phenoxy}acetate

ethyl {4-bromo-2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]phenoxy}acetate

Cat. No.: B11489021
M. Wt: 440.20 g/mol
InChI Key: GKTPRSDDXINVGQ-HWKANZROSA-N
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Description

ETHYL 2-{4-BROMO-2-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]PHENOXY}ACETATE is a complex organic compound with a unique structure that includes bromine, nitro, and pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-BROMO-2-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]PHENOXY}ACETATE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Nitro Group Introduction: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Ethenylation: The ethenyl group can be added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

    Esterification: Finally, the ethyl ester group can be introduced through esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl and nitro groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products would vary depending on the nucleophile used, such as ethers or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-BROMO-2-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]PHENOXY}ACETATE would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{4-CHLORO-2-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]PHENOXY}ACETATE
  • ETHYL 2-{4-FLUORO-2-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]PHENOXY}ACETATE

Uniqueness

ETHYL 2-{4-BROMO-2-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]PHENOXY}ACETATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The combination of bromine, nitro, and pyrimidine groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H14BrN3O7

Molecular Weight

440.20 g/mol

IUPAC Name

ethyl 2-[4-bromo-2-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetate

InChI

InChI=1S/C16H14BrN3O7/c1-2-26-13(21)8-27-12-6-4-10(17)7-9(12)3-5-11-14(20(24)25)15(22)19-16(23)18-11/h3-7H,2,8H2,1H3,(H2,18,19,22,23)/b5-3+

InChI Key

GKTPRSDDXINVGQ-HWKANZROSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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